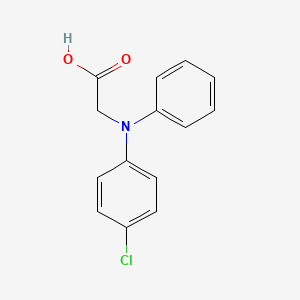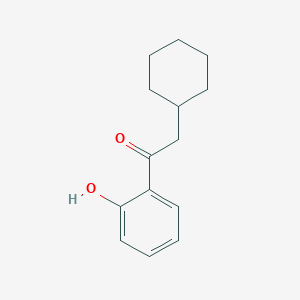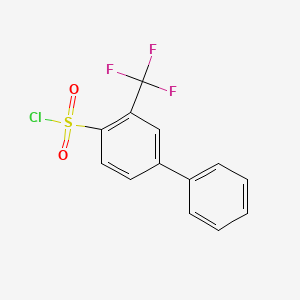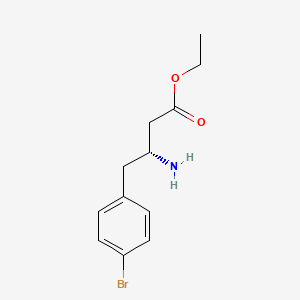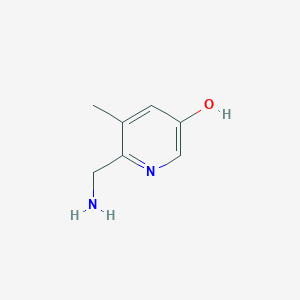![molecular formula C9H10FNS B13086567 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13086567.png)
7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine is a heterocyclic compound that belongs to the class of benzothiazepines. This compound is characterized by the presence of a fluorine atom at the 7th position and a tetrahydrobenzo[f][1,4]thiazepine core structure. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine typically involves the cyclization of appropriate precursors. One common method involves the direct alkylation of 4-(7-methoxy-2,3-dihydrobenzo[1,4-f]thiazepin-4(5H)-yl)butan-1-amine with alkyl bromide, followed by cleavage of the protecting group . The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine involves its interaction with specific molecular targets. For instance, it can stabilize ryanodine receptor 2 (RyR2) and enhance cardiac sarco-endoplasmic reticulum Ca2+ load by activating Ca2±dependent ATPase 2a (SERCA2a) . These interactions help regulate calcium ion concentrations in cardiac muscle cells, which is crucial for proper heart function.
Vergleich Mit ähnlichen Verbindungen
- 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
- 8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Comparison: Compared to these similar compounds, 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine is unique due to its specific fluorine substitution at the 7th position, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C9H10FNS |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
7-fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine |
InChI |
InChI=1S/C9H10FNS/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11H,3-4,6H2 |
InChI-Schlüssel |
MJKYPBAXVHYWEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=C(CN1)C=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



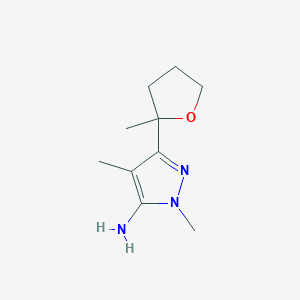
![{2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13086493.png)
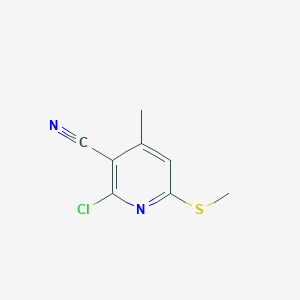
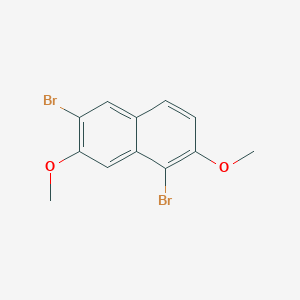
![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B13086512.png)
